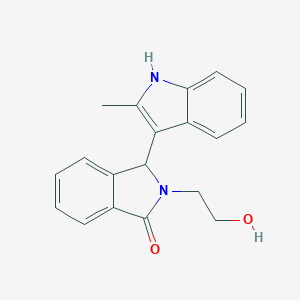
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid, also known as DMOA-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-acyl amino acids and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is not yet fully understood. However, it has been proposed that 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to exhibit various biochemical and physiological effects. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. One area of interest is in the development of new drugs based on the structure of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid and its potential applications in various fields. Finally, more studies are needed to investigate the safety and toxicity of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in vivo, which will be important for determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid involves the reaction of diphenylamine with methyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. This synthesis method has been established as a reliable and efficient process for obtaining 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in high yield and purity.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(N-phenylanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-14(13-18(21)22)12-17(20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Clé InChI |
BTCAWNFNFFMXRJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
SMILES canonique |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)


![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)